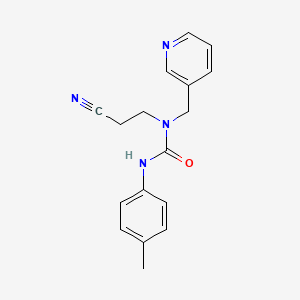![molecular formula C18H26ClNO2 B5232228 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)
1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride, also known as MBQ-167, is a synthetic compound with potential applications in the field of neuroscience. It is a quaternary ammonium salt that has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs) in the brain. In
作用机制
1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride acts as a positive allosteric modulator of nAChRs, meaning that it enhances the activity of these receptors in response to the binding of acetylcholine. Specifically, 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been shown to bind to a site on the receptor that is distinct from the acetylcholine binding site, and to increase the sensitivity of the receptor to acetylcholine. This results in an overall increase in the activity of nAChRs in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride are largely related to its activity as a modulator of nAChRs. Studies have shown that 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride can enhance cognitive function in animal models, as well as improve motor function and reduce anxiety-like behaviors. Additionally, 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been shown to have potential therapeutic benefits in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
实验室实验的优点和局限性
One advantage of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride as a tool compound in neuroscience research is its high selectivity for nAChRs. This allows researchers to specifically target these receptors and investigate their role in various physiological processes. Additionally, 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been shown to have a favorable pharmacokinetic profile, meaning that it is well-tolerated and has a long half-life in the body.
One limitation of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, while 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has shown promise as a therapeutic agent in animal models, further research is needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride. One area of interest is the use of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride as a potential therapeutic agent in neurological disorders. Further studies are needed to determine the safety and efficacy of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride in humans, as well as to investigate its potential use in combination with other drugs.
Another area of interest is the development of new compounds based on the structure of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride. Researchers are exploring the use of computational methods to design new compounds that may have improved selectivity and activity for nAChRs.
Finally, there is ongoing research into the role of nAChRs in various physiological processes. 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride is likely to continue to be a valuable tool compound for investigating these processes and developing new therapies for neurological disorders.
合成方法
The synthesis of 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride involves several steps, including the reaction of 3-methylbenzoyl chloride with 1,8-diaminooctane to form the intermediate 1-{[(3-methylbenzoyl)amino]methyl}octane. This intermediate is then reacted with formaldehyde and hydrochloric acid to yield 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride as a chloride salt. The overall yield of the synthesis is approximately 25%.
科学研究应用
1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been studied extensively for its potential use as a tool compound in neuroscience research. It has been shown to selectively bind to nAChRs in the brain, which are involved in a wide range of physiological processes, including learning and memory, attention, and addiction. 1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride has been used to study the role of nAChRs in these processes, as well as to investigate the potential therapeutic benefits of targeting these receptors in various neurological disorders.
属性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-14-6-4-7-15(12-14)18(20)21-13-16-8-5-11-19-10-3-2-9-17(16)19;/h4,6-7,12,16-17H,2-3,5,8-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCHCYHWCZNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2CCCN3C2CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 3-methylbenzoate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)
![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)

![ethyl 5-formyl-1,2-dimethyl-4-{[(4-methylphenyl)sulfonyl]oxy}-1H-pyrrole-3-carboxylate](/img/structure/B5232155.png)
![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)

![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)
